2-(4-methoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole
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Overview
Description
2-(4-methoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxyphenyl group and a phenoxyethyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the benzimidazole core.
Attachment of the 2-phenoxyethyl group: This can be done through an alkylation reaction using a phenoxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole depends on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes or receptors, inhibiting their activity. The methoxyphenyl and phenoxyethyl groups may enhance binding affinity and specificity to the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-1H-benzimidazole
- 1-(2-phenoxyethyl)-1H-benzimidazole
- 2-(4-hydroxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole
Uniqueness
2-(4-methoxyphenyl)-1-(2-phenoxyethyl)-1H-benzimidazole is unique due to the presence of both the methoxyphenyl and phenoxyethyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-phenoxyethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-25-18-13-11-17(12-14-18)22-23-20-9-5-6-10-21(20)24(22)15-16-26-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMQUNORWYLHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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